molecular formula C12H13NO3 B12962125 1H-Indole-2-carboxylic acid, 2,3-dihydro-1-methyl-3-oxo-, ethyl ester CAS No. 67271-33-4

1H-Indole-2-carboxylic acid, 2,3-dihydro-1-methyl-3-oxo-, ethyl ester

Cat. No.: B12962125
CAS No.: 67271-33-4
M. Wt: 219.24 g/mol
InChI Key: YFACHZGMTAKXKL-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-3-oxoindoline-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its indoline core, which is a fused bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of an ethyl ester group and a ketone group at specific positions on the indoline ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-3-oxoindoline-2-carboxylate typically involves the Fischer indole synthesis. This method starts with the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring system. For this specific compound, the reaction involves the use of ethyl acetoacetate and methylamine as starting materials. The reaction is carried out under reflux conditions in the presence of acetic acid and hydrochloric acid, leading to the formation of the desired indoline derivative .

Industrial Production Methods

Industrial production of ethyl 1-methyl-3-oxoindoline-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-3-oxoindoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxoindole derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-methyl-3-oxoindoline-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 1-methyl-3-oxoindoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The presence of the indoline core allows for strong interactions with biological macromolecules, enhancing its efficacy .

Comparison with Similar Compounds

Ethyl 1-methyl-3-oxoindoline-2-carboxylate can be compared with other indole derivatives such as:

The uniqueness of ethyl 1-methyl-3-oxoindoline-2-carboxylate lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

CAS No.

67271-33-4

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 1-methyl-3-oxo-2H-indole-2-carboxylate

InChI

InChI=1S/C12H13NO3/c1-3-16-12(15)10-11(14)8-6-4-5-7-9(8)13(10)2/h4-7,10H,3H2,1-2H3

InChI Key

YFACHZGMTAKXKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)C2=CC=CC=C2N1C

Origin of Product

United States

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